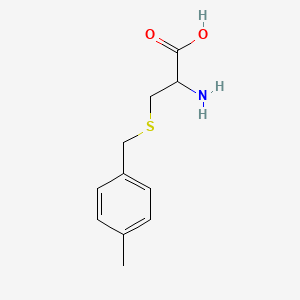
3-(3-Hydroxyphenyl)-2-thioxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hydroxyphenyl)-2-thioxopropanoic acid is an organic compound characterized by the presence of a hydroxyphenyl group and a thioxopropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyphenyl)-2-thioxopropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with thioglycolic acid under acidic conditions. The reaction typically proceeds through a condensation reaction followed by cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Hydroxyphenyl)-2-thioxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The thioxo group can be reduced to a thiol or sulfide.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-oxophenyl)-2-thioxopropanoic acid.
Reduction: Formation of 3-(3-hydroxyphenyl)-2-thiolpropanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Hydroxyphenyl)-2-thioxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Hydroxyphenyl)-2-thioxopropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thioxopropanoic acid moiety can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, including modulation of oxidative stress and inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxyphenylpropionic acid
- 3-Phenylpropionic acid
- 3-Hydroxybenzoic acid
Uniqueness
3-(3-Hydroxyphenyl)-2-thioxopropanoic acid is unique due to the presence of both hydroxyphenyl and thioxopropanoic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
90887-45-9 |
|---|---|
Molekularformel |
C9H8O3S |
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
3-(3-hydroxyphenyl)-2-sulfanylidenepropanoic acid |
InChI |
InChI=1S/C9H8O3S/c10-7-3-1-2-6(4-7)5-8(13)9(11)12/h1-4,10H,5H2,(H,11,12) |
InChI-Schlüssel |
CAGDWKIQKRSMCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CC(=S)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(biphenyl-4-yloxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15081342.png)
![5-(4-methylphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15081344.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15081345.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15081364.png)

![5-(4-Bromophenyl)-7-(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15081382.png)


![Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15081400.png)

![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15081414.png)
